Fenoterol-ipratropium

Beschreibung

Fenoterol-ipratropium bromide is a fixed-dose combination inhaler containing two active ingredients: fenoterol hydrobromide, a short-acting β₂-adrenergic agonist (SABA), and ipratropium bromide, a short-acting muscarinic antagonist (SAMA). This combination (marketed as Berodual®) is used to treat reversible airway obstruction in asthma and chronic obstructive pulmonary disease (COPD) .

- Mechanisms of Action: Fenoterol selectively stimulates β₂-adrenergic receptors, inducing bronchodilation via cAMP-mediated smooth muscle relaxation . Ipratropium bromide inhibits acetylcholine at muscarinic receptors, reducing vagally mediated bronchoconstriction and mucus secretion .

- Pharmacokinetics: Fenoterol has a rapid onset (5–15 minutes) and duration of 4–6 hours, while ipratropium peaks at 1–2 hours and lasts 4–6 hours . In vitro models show ipratropium transfers more readily from lung tissue to plasma than fenoterol, aligning with clinical pharmacokinetic profiles .

Eigenschaften

CAS-Nummer |

438627-65-7 |

|---|---|

Molekularformel |

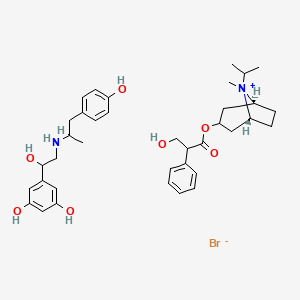

C37H51BrN2O7 |

Molekulargewicht |

715.7 g/mol |

IUPAC-Name |

5-[1-hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol;[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide |

InChI |

InChI=1S/C20H30NO3.C17H21NO4.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13;/h4-8,14,16-19,22H,9-13H2,1-3H3;2-5,7-9,11,17-22H,6,10H2,1H3;1H/q+1;;/p-1/t16-,17+,18?,19?,21?;; |

InChI-Schlüssel |

DKBNZFVZTNDLJJ-XFQAGIBXSA-M |

SMILES |

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O.[Br-] |

Isomerische SMILES |

CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O.[Br-] |

Kanonische SMILES |

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O.[Br-] |

Synonyme |

Berodual Bronchodual Duovent fenoterol - ipratropium fenoterol, ipratropium drug combination Iprafen |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Table 2: Environmental Impact of Delivery Devices

| Device | CO₂ Equivalent (kg/year) | Key Contributor |

|---|---|---|

| Respimat® | 0.78 | Device manufacturing |

| HFA-MDI (Berodual®) | 16.48 | HFA propellant emissions |

Physicochemical and Stability Profiles

- Solubility: Both drugs are polar, with fenoterol (ε = 59.1) more soluble in ethanol/water than ipratropium (ε = 45.9) .

- Formulation Stability: HFA-propellant MDIs require ethanol/water co-solvents to dissolve this compound, avoiding precipitation at pH 3.4 .

Key Research Findings and Controversies

- Additive vs.

- Clinical Relevance: The combination is preferred in moderate-severe COPD patients with persistent symptoms despite monotherapy .

Q & A

Q. What are the primary pharmacological mechanisms of fenoterol and ipratropium bromide in bronchial smooth muscle, and how do they synergize in combination therapy?

Fenoterol, a β2-adrenergic agonist, induces bronchodilation via cAMP-mediated relaxation of smooth muscle, while ipratropium bromide, an anticholinergic, blocks muscarinic receptors to reduce bronchoconstriction. Their synergy arises from targeting distinct pathways: β2-receptor activation enhances bronchodilation, while anticholinergic effects prevent acetylcholine-induced constriction. Methodologically, receptor-binding assays (e.g., radioligand displacement studies) and isolated tissue bath experiments are used to quantify potency and interaction effects .

Q. What standardized outcome measures are recommended for evaluating fenoterol-ipratropium efficacy in preclinical and clinical studies?

Key parameters include forced expiratory volume in 1 second (FEV1), vital capacity (VC), and residual volume (RV), measured via spirometry and body plethysmography. Preclinical studies often assess cytokine levels (e.g., IL-6, TNF-α) in in vitro models of inflammation. Ensure adherence to European Respiratory Society/American Thoracic Society guidelines for reproducibility, including standardized dosing intervals (e.g., 60-minute post-administration measurements) .

Q. How should researchers design dose-response studies for this compound combinations to minimize confounding variables?

Use randomized, double-blind crossover designs with washout periods to account for carryover effects. Control for baseline lung function (e.g., pre-dose FEV1) and patient adherence to prior bronchodilator withdrawal (e.g., 8 hours for short-acting agents). Stratify participants by disease severity (e.g., GOLD criteria for COPD) to isolate subgroup responses .

Advanced Research Questions

Q. What methodologies resolve contradictions in anti-inflammatory efficacy between this compound and other bronchodilators (e.g., budesonide)?

Contradictory findings, such as budesonide’s superior cytokine reduction compared to ipratropium , require head-to-head trials with matched dosing and delivery systems (e.g., MDI vs. nebulizer). Employ in vitro macrophage models to compare receptor-specific pathways (e.g., glucocorticoid vs. muscarinic modulation) and quantify downstream mediators via ELISA or multiplex assays. Meta-analyses should account for heterogeneity in study populations and outcome definitions .

Q. How can researchers optimize experimental models to study this compound’s effects on lung hyperinflation in COPD?

Use body plethysmography to measure functional residual capacity (FRC) and inspiratory capacity (IC) pre- and post-administration. Incorporate imaging techniques like high-resolution CT to assess regional air trapping. Preclinical models should simulate dynamic hyperinflation through methacholine challenge tests or ventilator-induced lung injury protocols .

Q. What statistical approaches address variability in this compound response across heterogeneous COPD cohorts?

Apply mixed-effects models to account for intra-subject variability in longitudinal studies. Use cluster analysis to identify phenotypes (e.g., "rapid responders" vs. "non-responders") based on FEV1 trajectories. Sensitivity analyses should test robustness against missing data (e.g., multiple imputation) and adjust for covariates like smoking history or comorbidities .

Q. How should in vitro studies be structured to differentiate receptor-specific versus off-target effects of this compound?

Employ selective receptor antagonists (e.g., propranolol for β2-adrenergic blockade) in cell culture models. Use siRNA knockdown or CRISPR-edited cell lines to isolate receptor contributions. Validate findings with competitive binding assays (e.g., Scatchard plots) and functional genomics (e.g., RNA-seq to identify downstream pathways) .

Methodological Frameworks

Q. Which research frameworks (e.g., PICOT, FINER) are most applicable to this compound studies?

- PICOT : Define P opulation (e.g., moderate COPD patients), I ntervention (this compound 50/20 µg), C omparator (e.g., salbutamol), O utcome (ΔFEV1), and T imeframe (60-minute post-dose) .

- FINER : Ensure questions are F easible (accessible patient cohorts), I nteresting (addresses therapeutic gaps), N ovel (e.g., combination vs. monotherapy), E thical (risk-benefit review), and R elevant (clinical guidelines alignment) .

Data Presentation and Reproducibility

Q. What are best practices for reporting lung function data in this compound trials?

Present raw data (mean ± SD) alongside effect sizes (e.g., Cohen’s d) for FEV1 improvements. Use CONSORT flow diagrams for clinical trials and STARD checklists for diagnostic accuracy studies. Deposit protocols in repositories like ClinicalTrials.gov to enhance transparency .

Q. How can researchers ensure reproducibility in in vitro models of this compound’s anti-inflammatory effects?

Standardize cell sources (e.g., primary human bronchial epithelial cells vs. immortalized lines), culture conditions (e.g., hypoxia mimicking COPD), and stimulation protocols (e.g., LPS-induced inflammation). Report antibody catalog numbers and validation methods (e.g., Western blot controls) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.